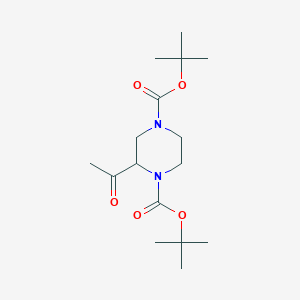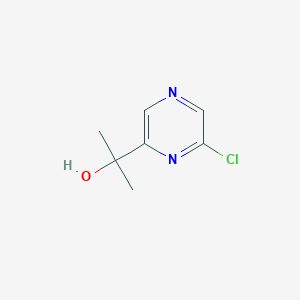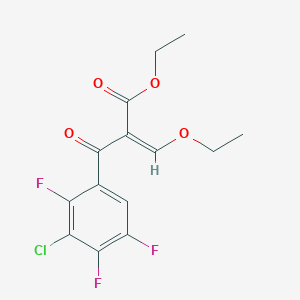
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate is a chemical compound with the molecular formula C11H8ClF3O3. It is an ester derivative and is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its unique structural properties, which include a trifluoromethyl group and a chloro substituent on the benzene ring, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate typically involves the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with ethyl acrylate in the presence of a catalyst . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and advanced purification techniques such as chromatography can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and chloro groups enhance the compound’s reactivity and binding affinity to target molecules . These interactions can modulate enzyme activity, inhibit microbial growth, or disrupt metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-2,4,5-trifluorobenzoate: Similar in structure but lacks the ethoxyacrylate group.
Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate: Another ester derivative with similar functional groups.
Uniqueness
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate is unique due to its combination of a trifluoromethyl group, chloro substituent, and ethoxyacrylate moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLUOOYGRKDBSQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Cl)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Cl)F)F)\C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
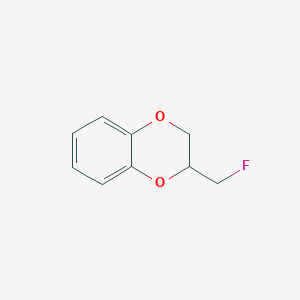
![tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B6299308.png)
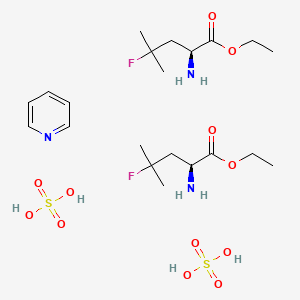
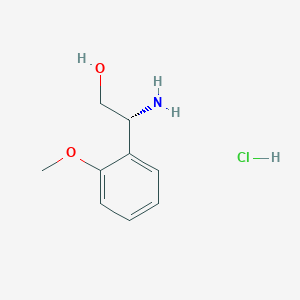

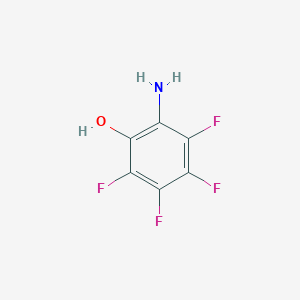
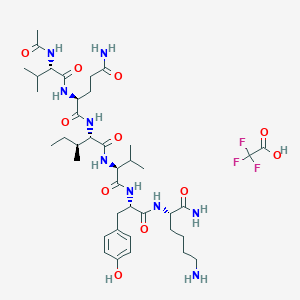
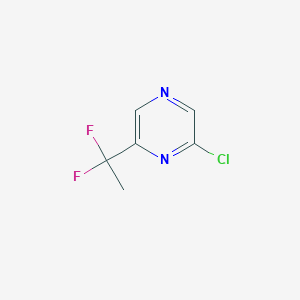
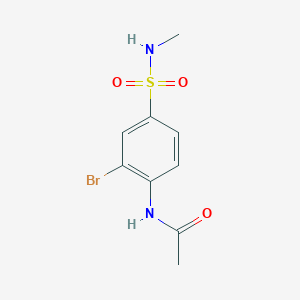
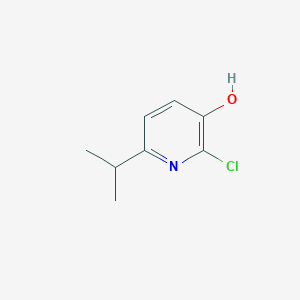
![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)
